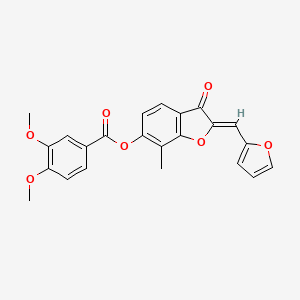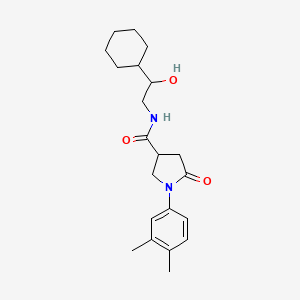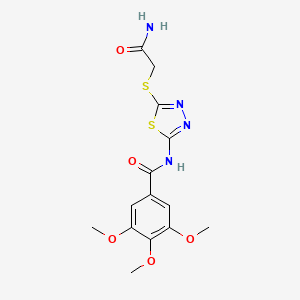
4-(哌嗪-1-基)嘧啶盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(Piperazin-1-YL)pyrimidine hydrochloride” is an organic compound that contains a pyrimidine ring and a piperazine ring . It is an important organic intermediate that can be used in the agrochemical, pharmaceutical, and dyestuff field .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “4-(Piperazin-1-YL)pyrimidine hydrochloride”, has been a topic of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “4-(Piperazin-1-YL)pyrimidine hydrochloride” consists of a pyrimidine ring attached to a piperazine ring . The exact structure can be determined using techniques such as mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis
“4-(Piperazin-1-YL)pyrimidine hydrochloride” can undergo various chemical reactions. For example, it can be used as a derivatization reagent for the carboxyl groups on peptides . It can also be used in the synthesis of other complex organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Piperazin-1-YL)pyrimidine hydrochloride” can be determined using various analytical techniques. It is a solid at room temperature .科学研究应用
5-HT7 Receptor Antagonists
“4-(Piperazin-1-YL)pyrimidine hydrochloride” has been used in the synthesis of ligands for the 5-HT7 receptors . The structural features of this compound, such as the pyrimidine core and the 4-methylpiperazin-1-yl group, have been found to significantly affect the 5-HT7 binding affinity .
Anticancer Agents
This compound has been incorporated into the oxazole scaffold to create functionalized 2-aryl-5-(4-piperazin-1-yl)oxazoles and 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles . These derivatives have shown potential for interacting with biological targets and have been evaluated for their anticancer activity .
Derivatization Reagent
“4-(Piperazin-1-YL)pyrimidine hydrochloride” has been used as a derivatization reagent for the carboxyl groups on peptides . This is particularly useful during the spectrophotometric analysis of phosphopeptides .
Synthesis of Novel Organic Compounds
Piperazine derivatives, such as “4-(Piperazin-1-YL)pyrimidine hydrochloride”, serve as useful intermediates in the synthesis of several novel organic compounds . These include amides, sulphonamides, azetidinones, and imidazolinones .
Therapeutic Applications
The derived compounds from “4-(Piperazin-1-YL)pyrimidine hydrochloride” have been applied in a number of different therapeutic areas . These include antitumor, antifungal, antidepressant, and antiviral therapies .
Synthesis of Multi-Receptor Agents
Some analogs of “4-(Piperazin-1-YL)pyrimidine hydrochloride” with high 5-HT7 binding affinity have shown varied selectivity profiles . For instance, one such analog can be regarded as a dual 5-HT7/5-HT2AR ligand, and another as a multi-receptor (5-HT7, 5-HT2A, 5-HT6 and D2) agent .
安全和危害
While specific safety and hazard information for “4-(Piperazin-1-YL)pyrimidine hydrochloride” is not available, general precautions should be taken when handling this compound. These include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding prolonged or repeated exposure, and keeping away from sources of ignition .
未来方向
The future directions for “4-(Piperazin-1-YL)pyrimidine hydrochloride” could involve further exploration of its potential applications in the pharmaceutical industry. For example, piperazine-based antimicrobial polymers are being explored for their potential use in various areas, including the biomedical sector, healthcare products, water purification systems, and food packaging . Additionally, the development of novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
作用机制
Target of Action
The primary targets of 4-(Piperazin-1-YL)pyrimidine hydrochloride are the α2-adrenergic receptor and the 5-HT1A receptor . The α2-adrenergic receptor is a type of adrenergic receptor, and its primary role is to regulate neurotransmitter release from adrenergic neurons in the central nervous system. The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, and it is implicated in a variety of cognitive and behavioral functions.
Mode of Action
4-(Piperazin-1-YL)pyrimidine hydrochloride acts as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . As an antagonist, it binds to the α2-adrenergic receptor and blocks its activation, thereby inhibiting the receptor’s function. As a partial agonist of the 5-HT1A receptor, it binds to the receptor and partially activates it, resulting in a moderate physiological response.
Biochemical Pathways
Given its interaction with the α2-adrenergic and 5-ht1a receptors, it likely influences thenoradrenergic and serotonergic neurotransmission pathways . These pathways play crucial roles in various physiological processes, including mood regulation, anxiety, and cognition.
Result of Action
The molecular and cellular effects of 4-(Piperazin-1-YL)pyrimidine hydrochloride’s action are likely related to its modulation of the α2-adrenergic and 5-HT1A receptors. By acting as an antagonist of the α2-adrenergic receptor, it may inhibit the release of neurotransmitters from adrenergic neurons. As a partial agonist of the 5-HT1A receptor, it may modulate serotonergic neurotransmission, potentially influencing mood and anxiety levels .
属性
IUPAC Name |
4-piperazin-1-ylpyrimidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c1-2-10-7-11-8(1)12-5-3-9-4-6-12;/h1-2,7,9H,3-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDWRWOZFHBFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazin-1-YL)pyrimidine hydrochloride | |
CAS RN |
2108104-90-9 |
Source


|
| Record name | 4-(piperazin-1-yl)pyrimidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Isopropyl-2-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3001749.png)
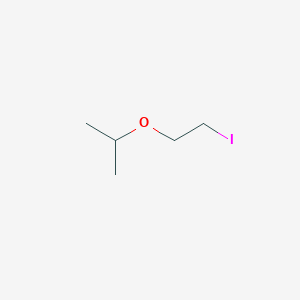
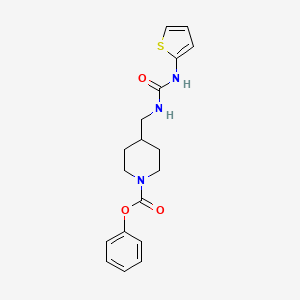

![N-cyclohexyl-2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3001754.png)



![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B3001758.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B3001760.png)
